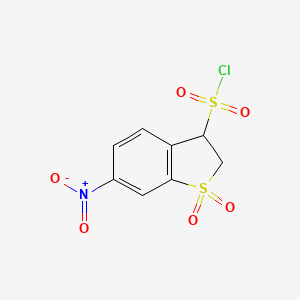

6-Nitro-1,1-dioxo-2,3-dihydro-1-benzothiophene-3-sulfonyl chloride

Description

6-Nitro-1,1-dioxo-2,3-dihydro-1-benzothiophene-3-sulfonyl chloride is a sulfonated benzothiophene derivative characterized by a nitro group at the 6-position and a reactive sulfonyl chloride moiety at the 3-position. The compound’s structure combines a fused bicyclic system (benzothiophene-dioxide) with electron-withdrawing substituents, making it a potent electrophilic intermediate in organic synthesis. Its applications span pharmaceuticals, agrochemicals, and materials science, particularly in sulfonylation reactions to generate sulfonamides or sulfonate esters .

Properties

IUPAC Name |

6-nitro-1,1-dioxo-2,3-dihydro-1-benzothiophene-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO6S2/c9-18(15,16)8-4-17(13,14)7-3-5(10(11)12)1-2-6(7)8/h1-3,8H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMOACBMXFQZECR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(S1(=O)=O)C=C(C=C2)[N+](=O)[O-])S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-1,1-dioxo-2,3-dihydro-1-benzothiophene-3-sulfonyl chloride typically involves the nitration of 2,3-dihydro-1-benzothiophene followed by sulfonylation and chlorination steps. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to handle the hazardous reagents and conditions safely.

Chemical Reactions Analysis

Types of Reactions

6-Nitro-1,1-dioxo-2,3-dihydro-1-benzothiophene-3-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or chemical reductants such as tin(II) chloride.

Oxidation Reactions: The benzothiophene ring can undergo oxidation to form sulfone derivatives.

Common Reagents and Conditions

Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products

Sulfonamide Derivatives: Formed from the reaction with amines.

Sulfonate Esters: Formed from the reaction with alcohols.

Sulfonothioates: Formed from the reaction with thiols.

Amino Derivatives: Formed from the reduction of the nitro group.

Scientific Research Applications

6-Nitro-1,1-dioxo-2,3-dihydro-1-benzothiophene-3-sulfonyl chloride has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

Material Science: Explored for its use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Nitro-1,1-dioxo-2,3-dihydro-1-benzothiophene-3-sulfonyl chloride depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 6-nitro-1,1-dioxo-2,3-dihydro-1-benzothiophene-3-sulfonyl chloride (Compound A) with structurally related benzothiophene and benzothiazole derivatives, emphasizing reactivity, stability, and functional applications.

Table 1: Key Structural and Functional Differences

Reactivity and Stability

- Compound A : The nitro group at C-6 enhances electrophilicity, accelerating nucleophilic substitution at the sulfonyl chloride group. However, this reactivity compromises stability in aqueous environments, necessitating anhydrous handling .

- Compound B : The 3,5-dichloro-4-hydroxybenzoyl substituent improves crystallinity and thermal stability, as evidenced by its patented crystalline form . Unlike Compound A, it lacks a sulfonyl chloride, reducing its utility in sulfonylation but enhancing shelf life.

- Cpd E : The sulfonic acid group increases water solubility but reduces electrophilicity compared to sulfonyl chlorides. Its nitrobenzothiazole core aligns with enzyme inhibition via π-π stacking interactions .

Research Findings and Trends

Synthetic Utility : Compound A’s sulfonyl chloride group is pivotal in synthesizing sulfonamide-based protease inhibitors, though its nitro group may hinder solubility in polar solvents .

Stability Challenges: Comparative studies suggest that non-nitro analogs (e.g., Compound B) exhibit superior thermal stability due to reduced electron-withdrawing effects .

Biological Activity : Nitro-substituted benzothiazoles (e.g., Cpd E) show higher specificity for enzyme inhibition than sulfonyl chloride derivatives, which are more reactive but less target-selective .

Biological Activity

6-Nitro-1,1-dioxo-2,3-dihydro-1-benzothiophene-3-sulfonyl chloride is a synthetic compound with potential biological activity, particularly in the field of medicinal chemistry. This article reviews its biological properties, including anticancer effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C10H8ClN2O5S2

- Molecular Weight : 317.34 g/mol

- CAS Number : 685120-05-2

Biological Activity Overview

Research indicates that compounds similar to 6-nitro-benzothiophene derivatives exhibit significant biological activities, particularly against cancer cells. The following sections detail specific findings related to its biological activity.

Anticancer Activity

Several studies have evaluated the anticancer potential of benzothiophene derivatives. For instance, derivatives have shown promise as antimitotic agents by inhibiting microtubule assembly and competing with colchicine for tubulin binding sites .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (μM) | Reference |

|---|---|---|---|

| Compound A | HeLa | 0.126 | |

| Compound B | SMMC-7721 | 0.071 | |

| Compound C | K562 | 0.164 |

These findings suggest that modifications to the benzothiophene structure can enhance anticancer properties.

The mechanism through which 6-nitro-1,1-dioxo-2,3-dihydro-1-benzothiophene exerts its effects appears to be linked to its ability to disrupt microtubule dynamics. By inhibiting tubulin polymerization, it can effectively halt cell division, making it a candidate for further development as an anticancer agent.

Structure-Activity Relationship (SAR)

The SAR studies highlight that the presence of electron-donating groups on the benzothiophene scaffold increases biological activity. For example, compounds with methoxy groups at specific positions have demonstrated enhanced efficacy against various cancer cell lines .

Table 2: Summary of SAR Findings

| Substituent Type | Effect on Activity |

|---|---|

| Electron-donating (e.g., OCH₃) | Increases activity |

| Electron-withdrawing (e.g., F) | Decreases activity |

Case Studies

- In Vivo Studies : A study involving animal models demonstrated that a derivative of 6-nitro-benzothiophene showed significant tumor reduction in xenograft models when administered at specific dosages.

- Clinical Relevance : Although not yet in clinical trials, preliminary data suggest that these compounds could be developed into effective treatments for resistant cancer types.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-nitro-1,1-dioxo-2,3-dihydro-1-benzothiophene-3-sulfonyl chloride, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via sulfonation of the benzothiophene core using chlorosulfonic acid. A stepwise approach involves nitration followed by sulfonation. Key parameters include temperature control (e.g., 0°C for exothermic sulfonation ), reaction time (2–3 hours at room temperature), and quenching in ice water to precipitate the product. Yield optimization requires monitoring by TLC or HPLC to track intermediate formation.

Q. How can spectroscopic techniques (NMR, IR, X-ray crystallography) be employed to confirm the structure and purity of this compound?

- Methodology :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for nitro-substituted benzothiophene) and sulfonyl chloride groups (no direct proton signal).

- IR : Peaks at ~1370 cm⁻¹ (asymmetric S=O stretch) and ~1530 cm⁻¹ (NO₂ stretch) confirm functional groups.

- X-ray crystallography : Resolve crystal packing and confirm nitro/sulfonyl orientations, as demonstrated in related benzothiazole sulfonates .

Q. What are the stability considerations for this sulfonyl chloride under varying storage conditions?

- Methodology : Conduct accelerated stability studies:

- Hydrolytic stability : Monitor decomposition in humid environments (e.g., 40°C/75% RH) via HPLC.

- Thermal stability : Use DSC/TGA to identify decomposition thresholds (>150°C typical for sulfonyl chlorides). Store under inert atmosphere (argon) at –20°C to minimize hydrolysis.

Advanced Research Questions

Q. How does the nitro group influence the reactivity of the sulfonyl chloride moiety in nucleophilic substitution reactions?

- Methodology : Perform kinetic studies with amines (e.g., aniline derivatives) under controlled conditions (DMF, 25–60°C). Compare reaction rates with non-nitrated analogs using ¹H NMR to track sulfonamide formation. The electron-withdrawing nitro group enhances electrophilicity of the sulfonyl chloride, accelerating substitution but potentially increasing side reactions (e.g., hydrolysis) .

Q. What computational methods (e.g., DFT) can predict the compound’s reactivity or interactions in supramolecular assemblies?

- Methodology :

- DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to assess electrostatic potential surfaces, highlighting nucleophilic attack sites.

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, leveraging PubChem’s 3D conformer data .

Q. How can conflicting reports on crystallization behavior (e.g., polymorphism) be resolved?

- Methodology : Use a combination of:

- PXRD : Compare experimental patterns with simulated data from single-crystal structures.

- Solvent screening : Test polar (ethanol/water) vs. non-polar (toluene) systems to isolate polymorphs, as described in benzothiazole crystallization patents .

Q. What safety protocols are critical when handling this compound, given its reactive functional groups?

- Methodology :

- PPE : Use nitrile gloves, goggles, and fume hoods to avoid exposure to corrosive sulfonyl chloride vapors.

- Waste disposal : Quench residual compound with aqueous NaHCO₃ to neutralize acidity before disposal.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 38% vs. 60%) for similar sulfonyl chlorides?

- Methodology :

- Critical parameter analysis : Compare reaction scales, reagent purity (e.g., chlorosulfonic acid freshness ), and workup methods (e.g., precipitation vs. column chromatography).

- Reproducibility testing : Replicate protocols under identical conditions, documenting deviations in stirring rate or temperature gradients.

Tables for Key Data

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| Melting Point | DSC | 120–125°C (decomposes) | |

| Hydrolytic Half-life (25°C) | HPLC (pH 7.4 buffer) | ~4 hours | |

| DFT-calculated LogP | B3LYP/6-311+G(d,p) | 2.1 (±0.3) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.